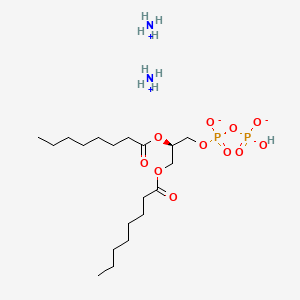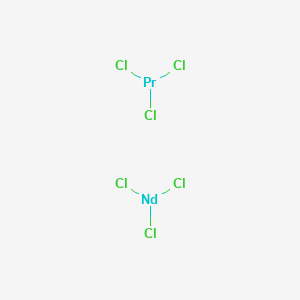
7-Chloro-2-oxoheptanoic acid
Overview
Description
7-Chloro-2-oxoheptanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom at the seventh position and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-oxoheptanoic acid typically involves the use of 1-bromo-5-chloropentane as a starting material. The process includes the following steps:
Grignard Reaction: Magnesium is reacted with 1-bromo-5-chloropentane in anhydrous tetrahydrofuran to form the Grignard reagent.
Condensation Reaction: The Grignard reagent is then reacted with diethyl oxalate to form the intermediate product.
Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols
Major Products:
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Hydroxyheptanoic acids.
Substitution Products: Various substituted heptanoic acids
Scientific Research Applications
7-Chloro-2-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly as an intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxoheptanoic acid primarily involves its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of cilastatin, it inhibits renal dehydropeptidase, thereby preventing the degradation of co-administered antibiotics and enhancing their efficacy .
Comparison with Similar Compounds
Ethyl 7-chloro-2-oxoheptanoate: An ester derivative used in similar applications.
7-Chloroheptanoic acid: Lacks the keto group but shares similar reactivity.
2-Oxoheptanoic acid: Lacks the chlorine atom but undergoes similar chemical reactions.
Uniqueness: 7-Chloro-2-oxoheptanoic acid is unique due to the presence of both a chlorine atom and a keto group, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
7-chloro-2-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-5-3-1-2-4-6(9)7(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYOWJXXHLBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)C(=O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641301 | |
| Record name | 7-Chloro-2-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874886-74-5 | |
| Record name | 7-Chloro-2-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)



![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)




![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)
![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)

